3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 4-methyl-1-phenyl-1H-pyrazol-5-one under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and phenyl groups enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-12(10-7-8-10)15-16(13(9)14)11-5-3-2-4-6-11/h2-6,10H,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQBJEXMBMICJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2CC2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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